molecular formula C19H21N4O6P B11401015 Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11401015
M. Wt: 432.4 g/mol
InChI Key: SDEZUWLRQNDLOF-UHFFFAOYSA-N
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Description

Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyridine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is often introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.

    Phosphonate Ester Formation: The final step involves the formation of the phosphonate ester, typically achieved by reacting the intermediate with diethyl phosphite under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Aniline derivatives.

    Substitution: Various substituted oxazole or pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with various biological targets, making it a potential lead compound for new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine and oxazole rings can interact with enzymes or receptors through hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate: Similar structure but with a different position of the pyridine moiety.

    Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-4-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate: Another positional isomer with the pyridine moiety at a different position.

    Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-thiazol-4-YL]phosphonate: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The unique combination of functional groups in Diethyl [2-(4-nitrophenyl)-5-{[(pyridin-3-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate provides it with distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H21N4O6P

Molecular Weight

432.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H21N4O6P/c1-3-27-30(26,28-4-2)19-18(21-13-14-6-5-11-20-12-14)29-17(22-19)15-7-9-16(10-8-15)23(24)25/h5-12,21H,3-4,13H2,1-2H3

InChI Key

SDEZUWLRQNDLOF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)OCC

Origin of Product

United States

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